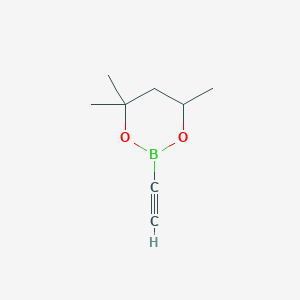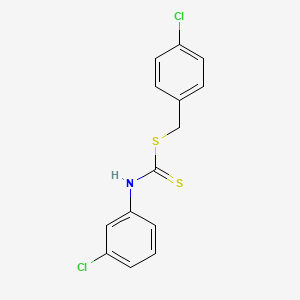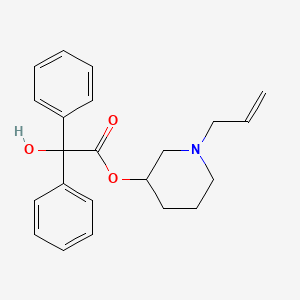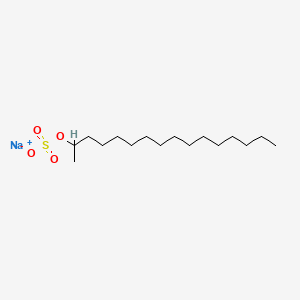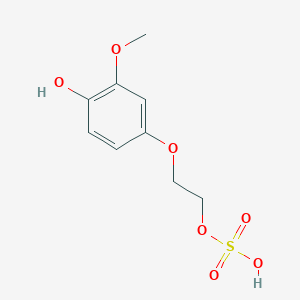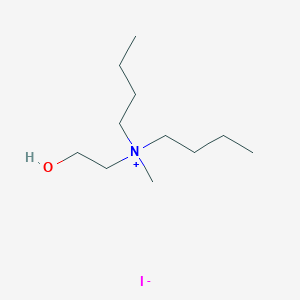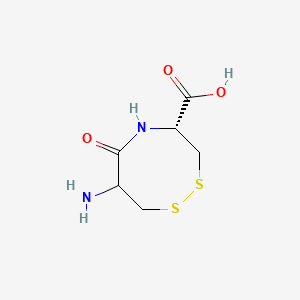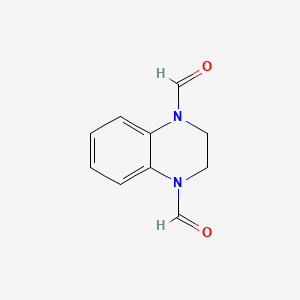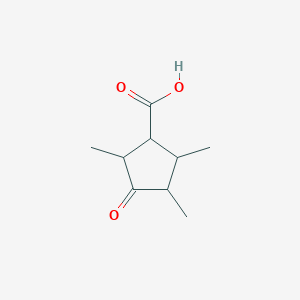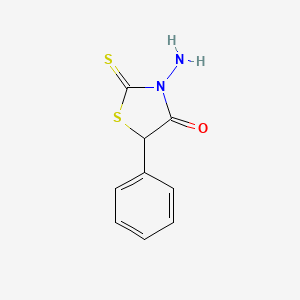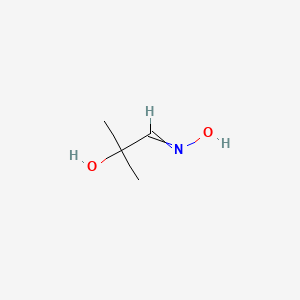
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms. This particular compound is notable for its unique structural features, including ethyl, methyl, nitro, and propyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often require an acidic catalyst to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethyl and propyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include amines, oxides, and halogenated derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile molecule in research applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: Used in the preparation of solid polymer electrolytes.
Dioxolane: Prepared by acetalization of aldehydes and ketalization of ketones.
Uniqueness
5-Ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane stands out due to its specific substituents, which confer unique chemical and biological properties. Its combination of ethyl, methyl, nitro, and propyl groups makes it distinct from other dioxanes and related compounds.
Properties
CAS No. |
6413-77-0 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-ethyl-2-methyl-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H19NO4/c1-4-6-9(3)14-7-10(5-2,8-15-9)11(12)13/h4-8H2,1-3H3 |
InChI Key |
ZMMWUVYIRYGSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(CO1)(CC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


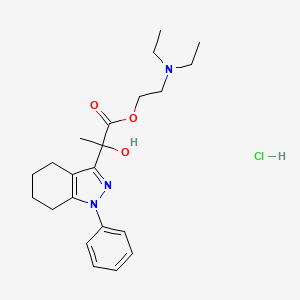
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
